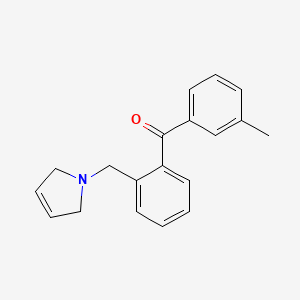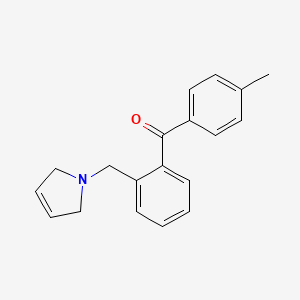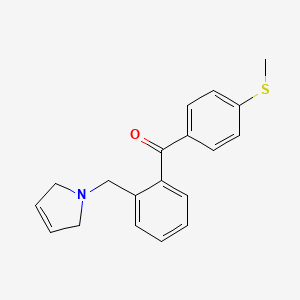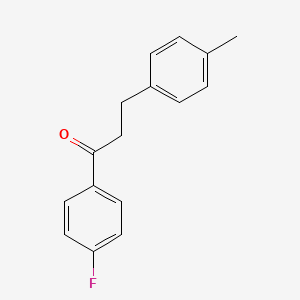
4'-Fluoro-3-(4-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-3-(4-methylphenyl)propiophenone, commonly known as 4F-PPP or 4’-F-PPP, is a synthetic drug which belongs to the class of cathinones. It is a derivative of propiophenone, which is a colorless, sweet-smelling liquid that is insoluble in water, but miscible with organic solvents .
Molecular Structure Analysis
The molecular formula of 4’-Fluoro-3-(4-methylphenyl)propiophenone is C16H15FO . The molecular weight is 242.29 g/mol . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique
Photoalignment in Liquid Crystals : Hegde et al. (2013) investigated prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, including fluorinated phenols, for their ability to promote photoalignment in commercial nematic liquid crystals. This research highlights the application of fluorinated compounds in enhancing liquid crystal displays (LCDs) technology (Hegde et al., 2013).
Fluorescent Chemosensors : Roy (2021) reviewed the use of 4-Methyl-2,6-diformylphenol (DFP), a compound related to the fluorinated phenol family, in the development of chemosensors. These sensors are capable of detecting various metal ions, anions, and neutral molecules, demonstrating the potential of fluorinated compounds in chemical detection and environmental monitoring (Roy, 2021).
Copolymers in Material Science : Savittieri et al. (2022) synthesized novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including fluorinated derivatives, and copolymerized them with styrene. This research contributes to the development of new materials with potential applications in various industries, such as plastics and coatings (Savittieri et al., 2022).
Synthesis of Radioligands for Brain Imaging : Vos and Slegers (1994) developed a synthesis process for a compound incorporating a fluorinated benzophenone derivative for potential use as a radioligand in brain imaging. This illustrates the application of fluorinated compounds in medical imaging and diagnostics (Vos & Slegers, 1994).
High-Performance Polymer Development : Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer and its polymers, demonstrating their excellent thermal properties and solubility. This research is significant for the development of advanced polymers with potential applications in engineering and membrane materials (Xiao et al., 2003).
Intermolecular Interactions in Pharmaceutical Compounds : Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, including a fluoro derivative. Their study of intermolecular interactions and energetics provides insights valuable for pharmaceutical development (Shukla et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIAAMBWBTZRTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644125 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3-(4-methylphenyl)propiophenone | |
CAS RN |
56201-96-8 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





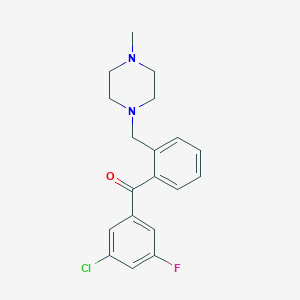


![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)
![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)
![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)
